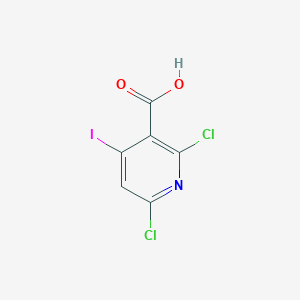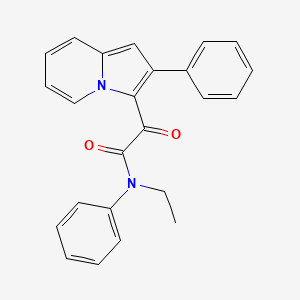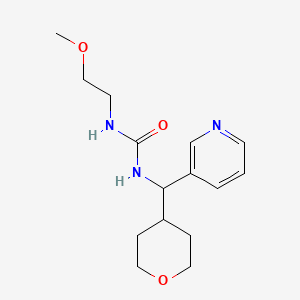
1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Utilizing a pyridine derivative and a tetrahydropyran derivative in the presence of a suitable catalyst.
- Example: Coupling reactions facilitated by palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Urea Core:
- Reacting an isocyanate with an amine to form the urea linkage.
- Example: Reaction of 2-methoxyethyl isocyanate with 3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)amine.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:
-
Oxidation:
- Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the pyridinyl ring to form piperidine derivatives.
- Common reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
-
Substitution:
- Nucleophilic substitution reactions on the pyridinyl ring.
- Common reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Piperidine derivatives.
- Substitution products: Various substituted pyridinyl derivatives.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific biological pathways.
- Potential applications in the treatment of diseases such as cancer and infectious diseases.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Example: Inhibition of kinases involved in cell signaling pathways.
-
Receptor Interaction:
- Modulating receptor activity by acting as an agonist or antagonist.
- Example: Binding to G-protein coupled receptors (GPCRs) to influence cellular responses.
Comparaison Avec Des Composés Similaires
-
1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea:
- Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.
-
1-(2-Methoxyethyl)-3-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)urea:
- Similar structure but with a pyridin-4-yl group, potentially leading to different reactivity and biological effects.
Uniqueness: 1-(2-Methoxyethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the presence of both the pyridinyl and tetrahydropyran groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-7-17-15(19)18-14(12-4-8-21-9-5-12)13-3-2-6-16-11-13/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJBEWCFPPSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CCOCC1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
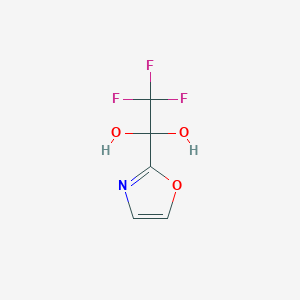

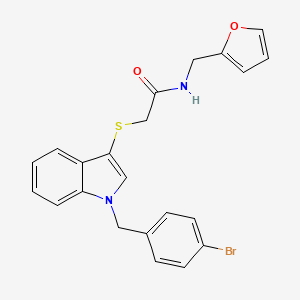
![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
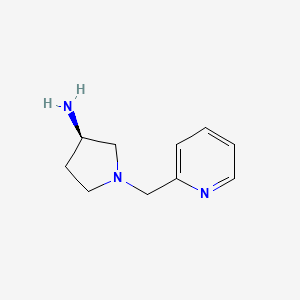
![N-(2,5-difluorophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2547522.png)
![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

